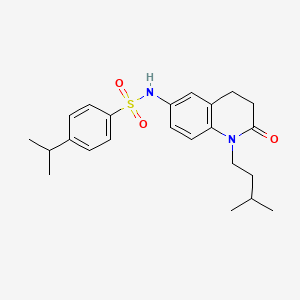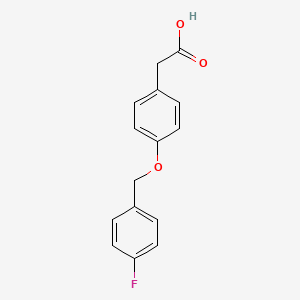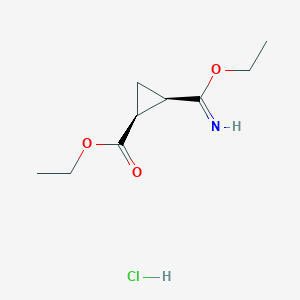![molecular formula C22H21FN2O4S2 B2562496 Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899965-93-6](/img/structure/B2562496.png)
Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which are highly valuable building blocks in organic synthesis, has been reported in recent studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperazine ring attached to a sulfonyl group, which is further connected to a phenylthiophene group. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate and similar compounds have been synthesized through various chemical reactions, demonstrating significant chemical versatility. For example, the synthesis of fluorophenothiazines via Smiles rearrangement has been reported, showcasing the capability to introduce fluorine atoms into complex organic frameworks, which is crucial for enhancing the activity and selectivity of pharmacological agents (Sharma et al., 1999). Furthermore, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been designed and synthesized, highlighting the structural diversity attainable by connecting thiadiazol with N-substituted piperazine, which has implications for the development of new antibacterial agents (Wu Qi, 2014).
Antibacterial Activities
Research into 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has shown that certain compounds exhibit notable antibacterial activities, indicating potential applications in combating bacterial infections. Specifically, derivatives such as 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine and 1-methyl-4-[5-(4-propinyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine have demonstrated efficacy against G. zeae, C. mandshurica, and F. oxysporum at specific concentrations, suggesting their utility in agricultural or medicinal settings to control bacterial growth (Wu Qi, 2014).
Antimicrobial and Antiviral Activities
The development of new urea and thiourea derivatives of piperazine doped with Febuxostat, aimed at biological interest, has resulted in compounds with promising antiviral and antimicrobial activities. Notably, certain derivatives exhibited potent activities, which could lead to the development of new therapeutic agents targeting various pathogens (Reddy et al., 2013).
Metabolic Studies
Metabolic studies of compounds like 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride have provided insights into their biotransformation in vivo. Such studies are crucial for understanding the pharmacokinetic profile and potential toxicity of new compounds, thereby guiding the development of safer and more effective drugs (Jiang et al., 2007).
Future Directions
Mechanism of Action
Target of Action
Many compounds with a piperazine moiety are known to interact with various receptors in the body, such as serotonin, dopamine, and adrenergic receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if it targets serotonin receptors, it might act by increasing or decreasing the activity of these receptors, leading to changes in neurotransmission .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. If it affects serotonin receptors, it could influence the serotonin signaling pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives, for instance, are generally well absorbed in the body and can cross the blood-brain barrier . .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if it modulates serotonin receptors, it could alter neuronal firing rates, gene expression, and other cellular processes .
Biochemical Analysis
Biochemical Properties
Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with human equilibrative nucleoside transporters, specifically ENT1 and ENT2 . These transporters are responsible for the uptake of nucleosides, which are essential for nucleotide synthesis and cellular metabolism. The compound acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . This interaction highlights the compound’s potential as a tool for studying nucleoside transport and its regulation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating nucleoside transport, which in turn affects nucleotide synthesis and cellular metabolism. The inhibition of ENT1 and ENT2 by this compound can lead to altered levels of nucleotides within the cell, impacting processes such as DNA replication, RNA transcription, and energy metabolism . Additionally, the compound’s effect on nucleoside transport can influence cell signaling pathways that rely on nucleoside-derived molecules, potentially affecting gene expression and cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with equilibrative nucleoside transporters. The compound binds to a site on the transporter that is distinct from the nucleoside binding site, leading to a conformational change that inhibits transporter function . This non-competitive inhibition mechanism ensures that the compound’s inhibitory effects are not easily reversed by increasing nucleoside concentrations. Molecular docking studies have suggested that the binding site for this compound may differ from that of other conventional inhibitors, indicating a unique mode of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the inhibitory effects on nucleoside transporters persist over extended periods, indicating that the compound is relatively stable and resistant to degradation . Long-term exposure to the compound can lead to sustained alterations in nucleotide levels and cellular metabolism, which may have implications for its use in chronic studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and potential cytotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors involved in the salvage pathways for nucleotide synthesis . By inhibiting nucleoside transporters, the compound can alter the flux of nucleosides into cells, affecting the overall levels of nucleotides and their derivatives. This disruption in metabolic flux can have downstream effects on various cellular processes, including DNA and RNA synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s interaction with equilibrative nucleoside transporters plays a key role in its cellular localization and accumulation . These transporters facilitate the uptake and distribution of the compound within cells, influencing its bioavailability and efficacy. Additionally, the compound’s physicochemical properties, such as lipophilicity and molecular size, may affect its transport and distribution dynamics.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with nucleoside transporters and other cellular components. The compound is likely to be localized in cellular compartments where nucleoside transporters are abundant, such as the plasma membrane and intracellular vesicles . This localization is critical for its inhibitory effects on nucleoside transport and subsequent cellular processes. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, enhancing its functional activity.
Properties
IUPAC Name |
methyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-29-22(26)20-21(17(15-30-20)16-7-3-2-4-8-16)31(27,28)25-13-11-24(12-14-25)19-10-6-5-9-18(19)23/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZHFYALQQMQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Cyclohexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2562413.png)


![N-{[3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B2562417.png)
![N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2562418.png)


![N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2562423.png)
![8-(4-fluorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2562424.png)
![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2562429.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2562432.png)

![Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B2562436.png)
